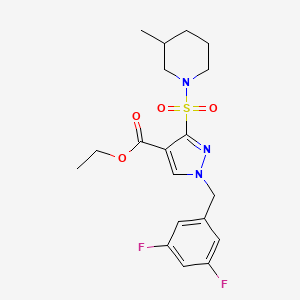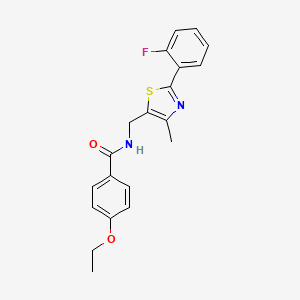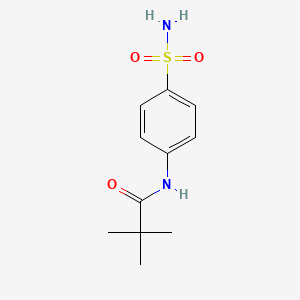
2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
Descripción general
Descripción
- Chemical Formula : C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>S
- Molecular Weight : 256.321 Da
- IUPAC Name : N-[4-(aminosulfonyl)phenyl]-2,2-dimethylpropanamide
- ChemSpider ID : 2007728
- Melting Point : 228-229°C
- Physical Form : Powder
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the sources I searched.
Molecular Structure Analysis
- The molecular formula indicates that it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
- The 3D structure can be viewed using Java or Javascript here.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound were not found in the available data.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : Not specified
- Polar Surface Area : 98 Ų
- Polarizability : 26.2±0.5 x 10⁻²⁴ cm³
- Surface Tension : 52.6±3.0 dyne/cm
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Characterization
One area of scientific research involving 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide focuses on its synthesis, molecular structure, and spectroscopic characterization. For example, Durgun et al. (2016) synthesized and characterized a sulfonamide compound, highlighting its structure through various spectroscopic methods and computational study. This work provides foundational knowledge for understanding the physical and chemical properties of such compounds, which is crucial for further application in medicinal chemistry and material science (Durgun et al., 2016).
Antimicrobial Activity
Another significant area of application is in the development of antimicrobial agents. Ghorab et al. (2017) explored the synthesis of novel derivatives carrying the sulfonamide moiety for their antimicrobial activity. These compounds showed promising results against a range of bacterial and fungal strains, underscoring the potential of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide derivatives in creating new antimicrobial treatments (Ghorab et al., 2017).
Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, compounds derived from 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide are explored for their potential therapeutic applications. Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, evaluating their antibacterial, antifungal, and cytotoxic activity. This research demonstrates the versatility of sulfonamide derivatives in drug development and their potential in addressing various medical challenges (Chohan & Shad, 2011).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : Various precautions related to handling and storage are provided in the MSDS.
Direcciones Futuras
- Research on the biological activity, potential applications, and further characterization of this compound could be explored.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBTVIQRHXYTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide | |
CAS RN |
103826-87-5 | |
| Record name | 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103826875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYL-N-(4-SULFAMOYLPHENYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ5HR3BJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)
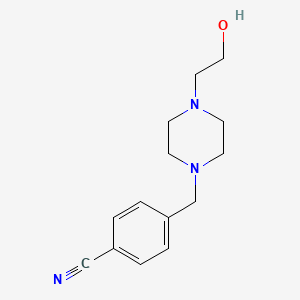
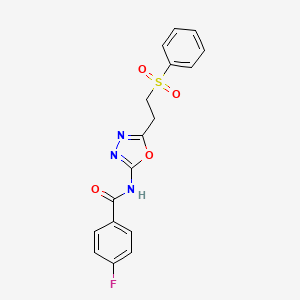
![N-allyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2770695.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)
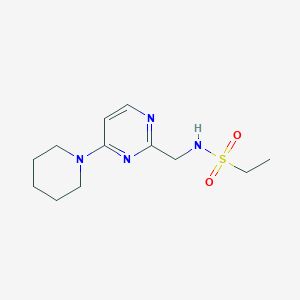
![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)
![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)
